molecular formula C19H19Cl2N3O2S B11509816 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Katalognummer: B11509816
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: DVGIVTHWRLQBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is known for its unique chemical structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(2-methoxyphenyl)piperazine in the presence of a thionating agent such as phosphorus pentasulfide (P2S5). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

Wissenschaftliche Forschungsanwendungen

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
  • 2,4-Dichloro-N-{[(4-methoxyphenyl)carbamothioyl]benzamide}

Uniqueness

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of a piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H19Cl2N3O2S

Molekulargewicht

424.3 g/mol

IUPAC-Name

2,4-dichloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-26-17-5-3-2-4-16(17)23-8-10-24(11-9-23)19(27)22-18(25)14-7-6-13(20)12-15(14)21/h2-7,12H,8-11H2,1H3,(H,22,25,27)

InChI-Schlüssel

DVGIVTHWRLQBPH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.